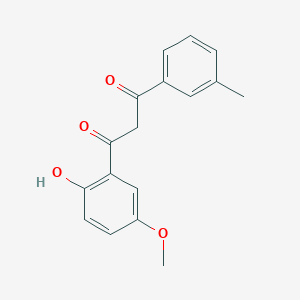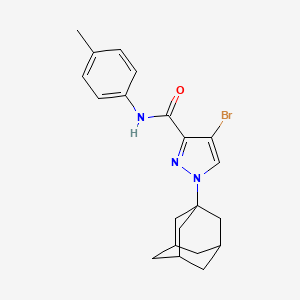![molecular formula C14H13NOS B1657840 N-[(phenylsulfanyl)methyl]benzamide CAS No. 58379-67-2](/img/structure/B1657840.png)
N-[(phenylsulfanyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(phenylsulfanyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a phenylthio methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(phenylsulfanyl)methyl]benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 40°C for 24 hours . The reaction conditions are mild and do not require the use of transition metal catalysts or organometallic reagents .
Industrial Production Methods: Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamide derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(phenylsulfanyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted benzamides.
Applications De Recherche Scientifique
N-[(phenylsulfanyl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide core structure allows for binding to proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
- Benzamide, N-methyl-N-phenyl-
- Benzamide, N-phenyl-
Comparison: N-[(phenylsulfanyl)methyl]benzamide is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. The phenylthio group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
58379-67-2 |
|---|---|
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
N-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c16-14(12-7-3-1-4-8-12)15-11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) |
Clé InChI |
NLUFNWLTQGIRQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCSC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methoxyphenyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B1657761.png)



![(5E)-1-methyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1657768.png)
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1657769.png)
![(5Z)-1-(4-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1657770.png)
![(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1657773.png)
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1657774.png)



![3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol](/img/structure/B1657778.png)

